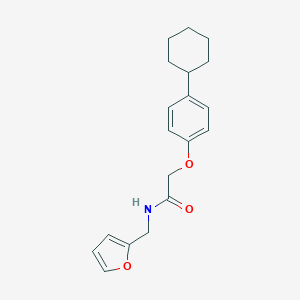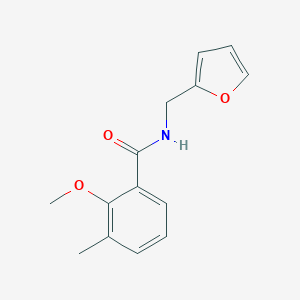![molecular formula C22H27N3O3 B244090 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MBP belongs to the family of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which is associated with mood regulation and cognitive function.
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its high potency and specificity. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has a high affinity for the dopamine and serotonin receptors, which makes it an ideal candidate for studying the effects of these neurotransmitters. However, one of the limitations of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is its potential use as an anti-inflammatory agent in conditions such as multiple sclerosis and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis method of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylpiperazine in the presence of butyric anhydride. The reaction results in the formation of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. The purity of the compound is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C22H27N3O3 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C22H27N3O3/c1-3-4-21(26)23-18-7-9-19(10-8-18)24-13-15-25(16-14-24)22(27)17-5-11-20(28-2)12-6-17/h5-12H,3-4,13-16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
UGRDGQRWYFCSPR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244030.png)
![5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B244032.png)